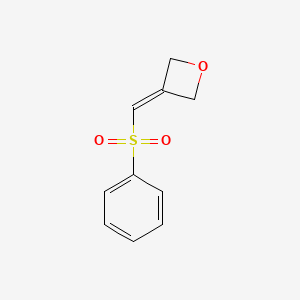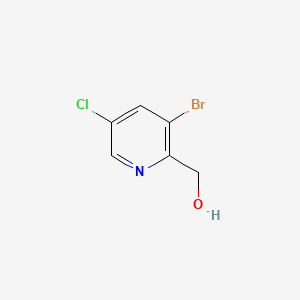
(3-Bromo-5-chloropyridin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Bromo-5-chloropyridin-2-yl)methanol” is a compound with the CAS Number: 1227599-26-9. It has a molecular weight of 222.47 and its IUPAC name is (3-bromo-5-chloro-2-pyridinyl)methanol . It is a solid at room temperature .
Synthesis Analysis
The synthesis of “(3-Bromo-5-chloropyridin-2-yl)methanol” involves the use of triethylamine in dichloromethane at -15℃ for 2 hours . The reaction mixture is quenched with water and diluted with EtOAc, and the aqueous layer is separated. The organic layer is washed with brine, dried over anhydrous Na2S04, filtered, and concentrated under reduced pressure to get the crude product .Molecular Structure Analysis
The InChI code for “(3-Bromo-5-chloropyridin-2-yl)methanol” is 1S/C6H5BrClNO/c7-5-1-4(8)2-9-6(5)3-10/h1-2,10H,3H2 . This code provides a unique representation of the compound’s molecular structure.It is stored under an inert atmosphere at room temperature .
科学的研究の応用
Synthesis and Crystal Structure
The synthesis of Schiff base compounds, such as those derived from the condensation of equimolar 3-bromo-5-chlorosalicylaldehyde and various amines in methanol, has been extensively studied. These compounds exhibit interesting crystal structures and potential for further chemical modifications. For example, Wang et al. (2008) explored the synthesis and crystal structure of a Schiff base compound, highlighting its excellent antibacterial activities. This indicates the compound's potential application in developing antibacterial agents (Wang, Nong, Sht, & Qi, 2008).
Molecular Docking and Hirshfeld Surface Analysis
Research by Lakshminarayana et al. (2018) focused on the synthesis, structural analysis, molecular docking, and Hirshfeld surface analysis of a derivative compound. Their findings suggest potential applications in cancer research, particularly in identifying new therapeutic targets (Lakshminarayana et al., 2018).
Biocatalysis and Green Chemistry
The whole-cell biocatalytic synthesis of derivatives in a liquid-liquid biphasic microreaction system represents an innovative approach to synthesizing pharmaceutical intermediates. This method, as described by Chen et al. (2021), offers a green, economical, and efficient synthesis pathway, potentially revolutionizing the production process for certain compounds (Chen et al., 2021).
Coordination Polymers and Magnetic Properties
Research into the coordination of methanol and ethanol molecules in the construction of coordination polymers composed of anti-anti carboxylato-bridged units has shown variations in magnetic properties induced by different solvents. This study, conducted by Liu, Zhang, and Zhu (2009), provides valuable insights into the design of materials with specific magnetic properties (Liu, Zhang, & Zhu, 2009).
Organic-Inorganic Hybrid Materials
The synthesis and characterization of organic-inorganic hybrid materials, as well as molecular zinc complexes involving in situ formed cations, have been explored. The work by Buvaylo et al. (2015) illustrates the potential of these compounds in photophysical applications, highlighting the versatile functionality of (3-Bromo-5-chloropyridin-2-yl)methanol derivatives (Buvaylo et al., 2015).
Safety And Hazards
特性
IUPAC Name |
(3-bromo-5-chloropyridin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-5-1-4(8)2-9-6(5)3-10/h1-2,10H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAYTSWGANTCGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856617 |
Source


|
| Record name | (3-Bromo-5-chloropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-5-chloropyridin-2-yl)methanol | |
CAS RN |
1227599-26-9 |
Source


|
| Record name | (3-Bromo-5-chloropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

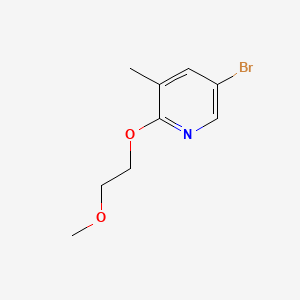
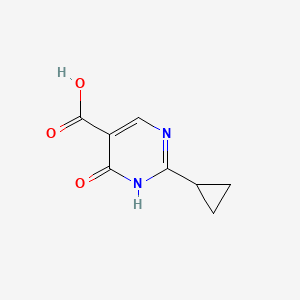
![tert-Butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567432.png)
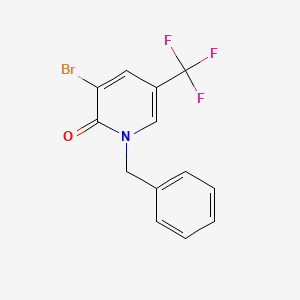
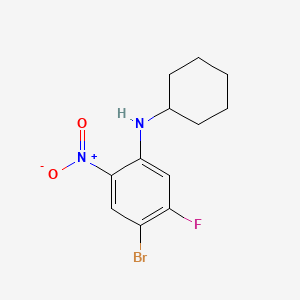
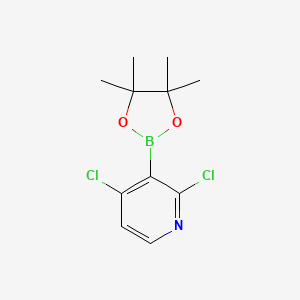
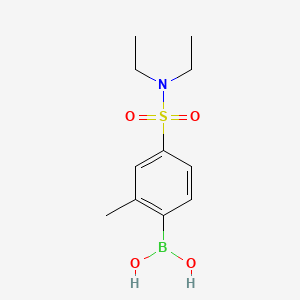
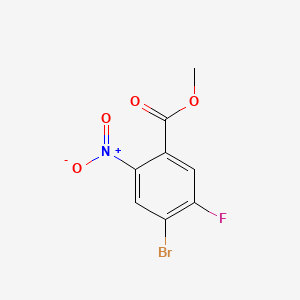
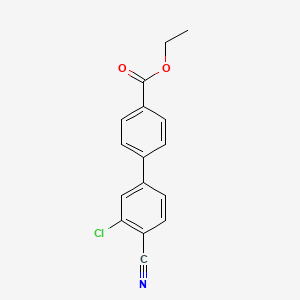
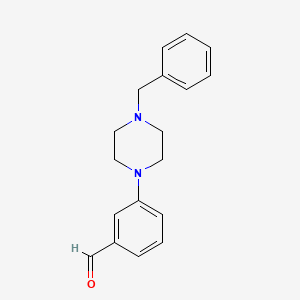
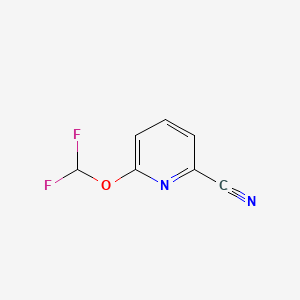
![2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B567448.png)
![6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B567449.png)
